1-(Pyrimidin-4-yl)azetidin-3-amine
Overview
Description
“1-(Pyrimidin-4-yl)azetidin-3-amine” is an organic compound with potential applications in various fields of research and industry. It is found in its dihydrochloride form, meaning it has two chloride ions associated with it .
Synthesis Analysis
The synthesis of “1-(Pyrimidin-4-yl)azetidin-3-amine” involves the condensation of aromatic amines with N-phenylacetamide . The thione nucleus formed from 2-chloroquionoline-3-carbadehyde using sodium sulphide in dimethyl formamide (DMF) was followed by the reaction with pyrimidine amine to form the Schiff base intermediates . The final azetidinone analogues were derived from Schiff bases by using chloroacetyl chloride .
Molecular Structure Analysis
The molecular formula of “1-(Pyrimidin-4-yl)azetidin-3-amine” is C7H10N4. Its molecular weight is 150.18 g/mol.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) discussed the synthesis of pyrimidine-azetidinone analogues, which were tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds showed promising results, suggesting potential for further development of antibacterial and antituberculosis agents (Chandrashekaraiah, Mallesha, Gowda, & Bhadregowda, 2014).
Biotransformation and Metabolic Studies
Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, revealing complex metabolic pathways involving the pyrimidine ring. This study highlights the importance of understanding the metabolic fate of pyrimidine-containing compounds, which is crucial for drug development (Lindgren et al., 2013).
Novel Synthesis Approaches
Svete et al. (2015) reported a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, providing a new route to access these compounds. The study presents a methodological advancement in the synthesis of pyrimidine-containing molecules, which could be beneficial for generating a variety of biologically active compounds (Svete, Šenica, Petek, & Grošelj, 2015).
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, offering insights into the development of new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).
Antimicrobial Properties of Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines
Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and examined their antimicrobial activity. The study revealed that certain compounds exhibited significant antimicrobial properties, underscoring the potential of pyrimidine derivatives in the development of new antimicrobial agents (Sirakanyan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPDKATLWINGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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